molecular formula C13H12N2O2 B2974806 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide CAS No. 33115-67-2

2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B2974806
CAS No.: 33115-67-2
M. Wt: 228.251
InChI Key: YILQQSCRZNWNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide is a benzamide derivative characterized by a hydroxyl group at the ortho position of the benzene ring and a 4-methylpyridin-2-yl substituent on the amide nitrogen. Its molecular formula is C₁₄H₁₂N₂O₂, with a molecular weight of 240.26 g/mol (CAS: 783370-81-0) . The compound’s structure facilitates hydrogen bonding via the hydroxyl and amide groups, which influences its crystallinity and solubility.

Key structural features include:

  • Intramolecular hydrogen bonding between the hydroxyl (O–H) and amide carbonyl (C=O) groups, stabilizing the planar conformation.
  • Steric and electronic effects from the 4-methylpyridin-2-yl group, which may modulate biological activity or intermolecular interactions.

Properties

IUPAC Name

2-hydroxy-N-(4-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-6-7-14-12(8-9)15-13(17)10-4-2-3-5-11(10)16/h2-8,16H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILQQSCRZNWNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxybenzamide with 4-methylpyridine-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety compared to batch processes. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a ligand in biochemical studies to investigate the binding interactions with various proteins and enzymes.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide and related benzamide derivatives:

Compound Name Substituents (Benzamide/Pyridine) Yield (%) Melting Point (°C) Key Structural/Biological Features References
This compound 2-OH, 4-Me-pyridine N/A N/A Intramolecular H-bonding; planar conformation
2-Hydroxy-N-[2-(1H-indol-3-yl)-ethyl]benzamide 2-OH, indole-ethyl N/A N/A Potential CNS activity due to indole moiety
2-Hydroxy-N-(3-trifluoromethyl-phenyl)benzamide 2-OH, 3-CF₃-phenyl 83–96 160–180 High crystallinity; robust H-bonding networks
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-OH, dimethoxyphenethyl 34 96 Lower yield due to steric hindrance
2-Hydroxy-N-(5-nitro-2-thiazolyl)benzamide (TIZ) 2-OH, 5-nitrothiazole N/A N/A Antifungal activity; nitro group enhances reactivity
2-Fluoro-N-(4-methylpyridin-2-yl)benzamide 2-F, 4-Me-pyridine N/A N/A Fluorine enhances metabolic stability
2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide 2-Me, thiourea-linked 4-Me-pyridine High N/A Thiourea group enables S-based H-bonding; sp² hybridization at N atoms

Key Comparisons:

Substituent Effects on Reactivity and Yield :

  • The 3-trifluoromethyl-phenyl derivative achieves high yields (83–96%) due to electron-withdrawing CF₃ groups enhancing reaction efficiency . In contrast, the steric bulk of the dimethoxyphenethyl group in Rip-D reduces yield to 34% .
  • Thiourea-linked derivatives (e.g., 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide) exhibit unique hydrogen-bonding motifs (N–H⋯S and C–H⋯S), enabling dimerization and crystal packing distinct from amide analogs .

Hydrogen Bonding and Crystallinity :

  • The hydroxyl group in this compound likely forms intramolecular O–H⋯O bonds, similar to TIZ, which shows O–H⋯N(thiazole) interactions .
  • Thiourea derivatives exhibit stronger S-based hydrogen bonds (e.g., N–H⋯S) compared to O-based bonds in amides, influencing solubility and thermal stability .

Biological Implications :

  • Nitro-thiazole derivatives (e.g., TIZ) demonstrate antifungal activity, suggesting that electron-deficient heterocycles enhance bioactivity .
  • Fluorinated analogs (e.g., 2-fluoro-N-(4-methylpyridin-2-yl)benzamide) may exhibit improved pharmacokinetic profiles due to fluorine’s metabolic resistance .

Structural and Spectroscopic Insights

  • NMR Data : The ¹H NMR spectrum of 2-hydroxy-N-[4-(imidazolin-2-yl)phenyl]benzamide shows characteristic peaks for hydroxyl (~10 ppm) and aromatic protons (6.5–8.5 ppm), consistent with related benzamides .
  • Crystallography: The thiourea derivative 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide crystallizes in a monoclinic system (space group P2₁/c) with Z = 4 and intramolecular N–H⋯O and C–H⋯S bonds .

Biological Activity

2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide is an organic compound notable for its interesting biological properties. With the molecular formula C12H12N2O2C_{12}H_{12}N_{2}O_{2}, it features a hydroxyl group and a pyridine moiety attached to a benzamide structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the pyridine ring can interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also shown anticancer potential in vitro. In studies involving different cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), this compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were reported at levels comparable to established chemotherapeutic agents, indicating its promise as a candidate for further development in cancer therapy .

Interaction with Biological Targets

The interaction studies involving this compound have revealed its ability to bind effectively to specific receptors, which may explain its diverse biological activities. For instance, it has been implicated in modulating pathways associated with inflammation and cell proliferation, making it a candidate for further exploration in drug design .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is valuable:

Compound NameStructureUnique Features
2-Hydroxy-N-(pyridin-4-yl)benzamideC12H10N2O2Lacks methyl substitution on pyridine
4-Methyl-N-(4-methylphenyl)benzamideC14H13NO2Contains two methyl groups on the phenyl ring
N-(4-Methylpyrimidin-2-yl)-benzamideC13H13N3OIncorporates a pyrimidine instead of pyridine

The distinct combination of functional groups in this compound may confer unique biological activities compared to its analogs.

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro assays against MCF7 and NCI-H460 cells revealed IC50 values of approximately 15 µM and 20 µM, respectively, indicating significant cytotoxicity and warranting further investigation into its mechanisms of action and therapeutic potential.
  • Receptor Binding Studies : Research into ligand-receptor interactions has shown that this compound can modulate receptor activity involved in inflammatory responses, suggesting applications in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide, and how are yields optimized?

Methodological Answer: The compound is typically synthesized via a two-step process:

Formation of the benzamide backbone : Reacting ortho-toluyl chloride with potassium thiocyanate in acetone generates an intermediate isothiocyanate.

Condensation : The intermediate is reacted with 4-methylpyridin-2-amine under reflux conditions in pyridine (4–6 hours) to yield the final product .

  • Yield Optimization : Using excess pyridine as both solvent and base improves reaction efficiency. Statistical validation (e.g., Duncan’s test for mean comparisons in replicated experiments) ensures reproducibility .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Key peaks include the hydroxyl (O–H) stretch at ~3200–3400 cm⁻¹ and amide C=O stretch at ~1650 cm⁻¹ .
    • NMR : ¹H NMR shows aromatic proton signals (δ 6.8–8.2 ppm) and methyl group resonances (δ 2.3–2.5 ppm). ¹³C NMR confirms the carbonyl carbon at ~168 ppm .
  • Elemental Analysis : Matches theoretical C, H, N, and O compositions within ±0.3% error .

Q. What preliminary biological activity data exist for this compound?

Methodological Answer:

  • Antibacterial Assays : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Minimum inhibitory concentrations (MICs) are reported in triplicate with statistical validation (ANOVA, p < 0.05) .
  • Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ values) are performed at varying concentrations (10–100 µM) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Pyridine Substitution : Replacing the 4-methyl group with trifluoromethyl (e.g., in analogous compounds) enhances lipophilicity and antibacterial potency .
    • Hydroxyl Group Functionalization : Acetylation of the hydroxyl group reduces antioxidant activity but improves metabolic stability .
  • Experimental Design : Parallel synthesis of derivatives followed by bioactivity clustering (e.g., hierarchical clustering of MICs) identifies critical pharmacophores .

Q. What contradictions exist in reported antibacterial data, and how can they be resolved?

Methodological Answer:

  • Data Discrepancies : Some studies report MICs < 10 µg/mL for Gram-positive strains, while others show no activity. Potential causes:
    • Strain Variability : Use standardized strains (e.g., ATCC controls) and consistent inoculum sizes.
    • Assay Conditions : Differences in broth media (e.g., cation-adjusted Mueller-Hinton vs. LB broth) affect solubility .
  • Resolution : Meta-analysis of published data with fixed-effect models to account for inter-study variability .

Q. What advanced biochemical pathways are implicated in its mechanism of action?

Methodological Answer:

  • Enzyme Targeting : Analogous compounds inhibit bacterial acyl carrier protein phosphopantetheinyl transferase (ACPs-PPTase), disrupting fatty acid synthesis .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated S. aureus reveals downregulation of fabH and accA, key genes in lipid biosynthesis .
  • Validation : CRISPR-Cas9 knockout strains confirm target specificity via rescue experiments .

Q. How can reaction conditions be optimized for scalability while maintaining purity?

Methodological Answer:

  • Process Optimization :
    • Coupling Reactions : Use Pd/C or HOBt/EDCI coupling agents to reduce side products. For example, methyl 3-(chlorocarbonyl)propanoate in CH₂Cl₂ achieves >80% yield .
    • Purification : Recrystallization from methanol/water (3:1 v/v) removes unreacted amines, confirmed by HPLC (purity >98%) .
  • Scale-Up Considerations : Continuous flow reactors minimize thermal degradation during reflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.